(2-hydroxy-6-methylquinolin-3-yl)methyl 2-bromobenzoate
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Overview
Description
The compound is a derivative of quinoline, which is a class of organic compounds with various pharmacological activities such as antimalarial, antifungal, hypotensive, and antidepressant activity .
Synthesis Analysis
The synthesis of such compounds typically involves various chemical reactions, including nucleophilic substitution . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography or electron diffraction . These techniques provide information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using techniques such as mass spectrometry . This can provide information about the reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its density, boiling point, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
- Quinoline derivatives serve as essential scaffolds for lead compounds in drug development. Researchers have synthesized and functionalized quinolines to explore their potential as antiviral, antibacterial, and anticancer agents . The compound you mentioned may exhibit similar properties, making it a promising candidate for drug discovery.
- Quinoline-based compounds have been investigated for their anticancer activity. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure could potentially interact with cellular targets involved in cancer pathways.
- Quinolines have shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to modulate neurotransmitter systems and inhibit neuroinflammation makes them interesting candidates for drug development .
- Quinoline derivatives exhibit antibacterial properties against various pathogens. Researchers have synthesized and tested these compounds against Gram-positive and Gram-negative bacteria. The compound you mentioned may have similar antibacterial potential .
- Quinolines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. These compounds could be explored further for conditions related to inflammation and immune response .
- Quinolines are also used in photophysical applications, such as fluorescent probes and sensors. Their unique electronic properties make them valuable tools for studying biological processes and cellular imaging .
Medicinal Chemistry and Drug Discovery
Cancer Research
Neurological Disorders
Antibacterial Agents
Anti-Inflammatory Activity
Photophysical Applications
Safety and Hazards
properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-6-7-16-12(8-11)9-13(17(21)20-16)10-23-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSZPWBHEZWROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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